molecular formula C24H16N4O2 B5969110 2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine

Cat. No.: B5969110
M. Wt: 392.4 g/mol
InChI Key: NHMWXEGDZHJIHK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazepine core with a nitrophenyl and a phenyl group attached, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c29-28(30)20-12-10-17(11-13-20)24-25-22-15-19-9-5-4-8-18(19)14-21(22)23(26-27-24)16-6-2-1-3-7-16/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWXEGDZHJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC4=CC=CC=C4C=C32)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with aniline to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired benzotriazepine compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazepine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in cancer cells or inhibition of microbial growth . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine is unique due to its specific structural features, such as the presence of both nitrophenyl and phenyl groups attached to the benzotriazepine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine

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